molecular formula C14H19NO4 B563412 L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc CAS No. 106881-07-6

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc

Cat. No. B563412
CAS RN: 106881-07-6
M. Wt: 273.358
InChI Key: ZYJPUMXJBDHSIF-ZAYSQZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc” is a labelled form of L-Phenylalanine . L-Phenylalanine is an essential amino acid that is biologically converted into L-tyrosine, another one of the DNA-encoded amino acids . This compound is not intended for human or veterinary use but for research use only.


Molecular Structure Analysis

The molecular formula of “L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc” is C14H19NO4. The molecular weight is 273.358. For the related compound “L-Phenyl-[d5]-alanine-[2,3,3-d3]”, the molecular formula is C9H3D8NO2 and the molecular weight is 173.24 .


Physical And Chemical Properties Analysis

“L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc” has a melting point of 270-275°C (dec.) . The optical activity is [α]25/D -33.0°, c = 1 in H2O .

Scientific Research Applications

These applications highlight the versatility of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc across diverse scientific disciplines. Its unique properties make it a valuable tool for unraveling complex biological and chemical phenomena . If you need further details or additional applications, feel free to ask!

Safety and Hazards

The compound is stable if stored under recommended conditions .

properties

IUPAC Name

(2S)-2,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D,9D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-ZAYSQZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662320
Record name N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106881-07-6
Record name N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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